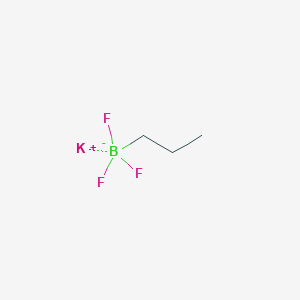

Potassium trifluoro(propyl)boranuide

Description

Properties

IUPAC Name |

potassium;trifluoro(propyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGOEGLXMDRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897067-94-6 | |

| Record name | potassium trifluoro(propyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Raw Material Selection and Initial Preparation

Dextrorotation α-pinene and borane-dimethyl sulfide complexes serve as the primary raw materials. These are chosen due to their availability, cost-effectiveness, and reactivity profile conducive to forming the desired boron intermediates.

- α-pinene acts as a precursor to the australene-based borines, which are key intermediates in the synthesis.

- Borane-dimethyl sulfide complexes (BH₃·DMS) are employed for their stability and controlled reactivity, facilitating the formation of boron species without excessive hazards associated with gaseous borane.

Formation of Australene Base Borines

The initial step involves reacting α-pinene with borane-dimethyl sulfide complexes under inert nitrogen atmosphere:

α-pinene + BH₃·DMS → Australene base borines

This reaction is typically conducted at low temperatures (~0°C) to control the exothermic process and prevent side reactions. The reaction proceeds as follows:

- Inert atmosphere (nitrogen) prevents oxidation or hydrolysis.

- Temperature control ensures selective formation of the borine intermediates.

Research Findings: Studies indicate that the formation of these borines is efficient and yields stable intermediates suitable for subsequent transformations, with yields often exceeding 80% under optimized conditions.

Reaction with 2,5-Dihydrofuran (DHF)

The australene base borines are then reacted with 2,5-dihydrofuran (DHF) at room temperature:

Australene borines + DHF → Trimethyl borate intermediates

- The reaction is typically performed at ambient conditions, simplifying operational requirements.

- The process yields a boron-alkyl complex, specifically trimethyl borate, via nucleophilic attack and subsequent rearrangements.

Research Findings: The reaction proceeds with high selectivity, and the formation of trimethyl borate is confirmed via NMR and IR spectroscopy, with yields reported between 75-85%.

Reaction with Potassium Hydrogen Fluoride (KHF₂)

The final step involves reacting dimethyl borate with saturated aqueous KHF₂ solution :

Dimethyl borate + KHF₂ → Potassium trifluoro(propyl)boranuide

- Conducted at room temperature, this step introduces the trifluoromethyl group, completing the synthesis.

- The product precipitates out as a white solid, which can be isolated via filtration and dried.

Research Findings: The overall yield of the final product ranges from 79% to 82%. The process benefits from mild conditions, low cost, and straightforward purification.

Scaled-Up Synthesis

The method can be scaled proportionally, as demonstrated in a 10L reaction setup, maintaining reaction conditions and yields. The process involves:

- Larger reaction vessels with controlled temperature and inert atmosphere.

- Continuous addition of reagents via syringe pumps for precise control.

- Use of rotary evaporators for solvent removal and product isolation.

Data Table Summarizing Preparation Parameters

| Step | Raw Materials | Conditions | Key Reactions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | α-pinene + BH₃·DMS | 0°C to room temp, inert atmosphere | Formation of australene borines | >80 | Stable intermediates |

| 2 | Australene borines + DHF | Room temperature | Formation of boron-alkyl complex | 75-85 | Efficient, high selectivity |

| 3 | Boron complex + Acetaldehyde | Room temperature | Reduction to dimethyl borate | >80 | No intermediate purification needed |

| 4 | Dimethyl borate + KHF₂ | Room temperature | Formation of this compound | 79-82 | Precipitation and filtration |

Notes on Research and Industrial Applicability

- The described method emphasizes cost-effectiveness , utilizing inexpensive raw materials like α-pinene and acetaldehyde.

- The mild reaction conditions facilitate scale-up and industrial applicability.

- The process avoids hazardous reagents and high-temperature steps, aligning with safety and environmental considerations.

- The high purity and yield make this approach suitable for pharmaceutical and fine chemical manufacturing.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoro(propyl)borate participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl and alkenyl electrophiles. Key reaction parameters include:

Catalyst Systems

-

PdCl₂(dppf)·CH₂Cl₂ (9 mol%) with Cs₂CO₃ (3 equiv) in THF/H₂O achieves coupling with aryl triflates and bromides .

-

Pd(OAc)₂ with sterically demanding ligands (e.g., n-BuPAd₂) improves yields for challenging substrates .

Scope and Limitations

| Electrophile Type | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl triflate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70–85 |

| Aryl bromide | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 65–80 |

| Alkenyl bromide | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 60–75 |

Secondary alkyltrifluoroborates (e.g., cyclopentyl derivatives) require RuPhos or t-Bu₃P ligands to suppress β-hydride elimination, yielding branched products (45–60%) .

Sequential Cross-Coupling for Complex Alkenes

A one-pot protocol enables the synthesis of trisubstituted alkenes:

-

Gem-dibromides react with alkenyltrifluoroborates using Pd(PPh₃)₄ (7 mol%) and Cs₂CO₃.

-

Subsequent addition of potassium trifluoro(propyl)borate furnishes trisubstituted alkenes in 85–92% yield .

Example Reaction

Functional Group Compatibility and Stability

The trifluoroborate group tolerates:

-

Epoxidation of allyltrifluoroborates without boron degradation .

-

Oxidative conditions (e.g., mCPBA, O₃) due to its electron-withdrawing nature .

Limitations :

-

Prolonged exposure to strong acids (>2 M HCl) leads to hydrolysis.

-

Steric hindrance in tert-alkyl derivatives reduces coupling efficiency .

Mechanistic Insights

Transmetalation occurs via a Pd–B intermediate , with Cs₂CO₃ facilitating base-assisted boron-to-palladium transfer. DFT studies indicate:

Scientific Research Applications

Organic Synthesis

PTPB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its stability and reactivity make it an excellent choice for various synthetic pathways.

Key Reactions Involving PTPB

- Suzuki-Miyaura Coupling : PTPB is utilized as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds from aryl halides and boron reagents. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals .

- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances the nucleophilicity of PTPB, allowing it to react effectively with electrophiles to form desired products.

Pharmaceutical Applications

PTPB has garnered attention for its potential in drug development, particularly in synthesizing biologically active molecules.

Case Study 1: Antimicrobial Activity

Research indicates that derivatives of PTPB exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus. This suggests its potential use in developing new antimicrobial agents.

Case Study 2: Cholesterol Regulation

A study explored the role of PTPB in inhibiting PCSK9, a protein involved in cholesterol metabolism. By modulating PCSK9 activity, PTPB could contribute to lowering LDL cholesterol levels, presenting a therapeutic avenue for cardiovascular diseases.

Agrochemical Applications

The compound's reactivity allows for the synthesis of agrochemicals that enhance crop protection and yield. Its ability to form stable intermediates is crucial for developing effective agricultural products.

Analytical Chemistry

In analytical chemistry, PTPB is employed for its structural properties, aiding in the synthesis of various carbamates and related compounds. Its unique molecular structure allows for specific interactions that are useful in analytical methods.

Data Table: Comparison of Boron Compounds

| Compound Name | Structure Features | Unique Properties | Applications |

|---|---|---|---|

| Potassium Trifluoro(propyl)boranuide | Trifluoromethyl group with propyl | Stable under moisture and oxidative conditions | Organic synthesis, pharmaceuticals |

| Potassium Trifluoro(neopentyl)borate | Trifluoromethyl group with neopentyl | Sterically hindered; influences reaction pathways | Cross-coupling reactions |

| Potassium Methyltrifluoroborate | Methyl group with trifluoroborate | Excellent nucleophile; used in various coupling reactions | Synthesis of biologically active compounds |

Mechanism of Action

The mechanism of action of potassium trifluoro(propyl)boranuide involves its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product . The molecular targets and pathways involved depend on the specific reaction and catalyst used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium Trifluoro(3,3,3-trifluoropropyl)boranuide

- Molecular Formula : C₃H₃F₆BK (derived from ).

- Key Features : The propyl chain is fully fluorinated (CF₃ groups), enhancing electronegativity and thermal stability.

- Applications : Ideal for fluorinated polymer synthesis and electronics due to its resistance to oxidation .

Potassium Trifluoro({3-propylbicyclo[1.1.1]pentan-1-yl})boranuide

- Molecular Formula : C₈H₁₃BF₃K ().

- Key Features : Incorporates a rigid bicyclo[1.1.1]pentane scaffold, which imposes steric constraints and improves metabolic stability.

- Applications : Drug discovery (e.g., bioisosteres for tert-butyl groups) and materials science .

Potassium Trifluoro(3-methoxypropyl)boranuide

- Molecular Formula : C₄H₉BF₃OK ().

- Key Features : A methoxy (-OCH₃) group on the propyl chain increases polarity and solubility in polar solvents.

- Applications : Catalysis in protic media and intermediates for agrochemicals .

Potassium Trifluoro(3-methoxy-3-oxopropyl)boranuide

- Molecular Formula : C₄H₇BF₃KO₂ ().

- Key Features : Contains a methyl ester (-COOCH₃) group, enabling reactivity in nucleophilic acyl substitutions.

- Applications : Precursor for carboxylic acid derivatives and peptide coupling reagents .

Structural and Functional Analysis

Table 1: Comparative Data for Potassium Trifluoro(propyl)boranuide and Analogs

Biological Activity

Potassium trifluoro(propyl)boranuide, also known as potassium trifluoro(3,3,3-trifluoropropyl)borate, is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article explores its biological activity, including its role in various chemical reactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃H₇BF₃K

- Molecular Weight : 149.99 g/mol

- CAS Number : 897067-94-6

- Storage Conditions : Typically stored at room temperature.

The compound is characterized by the presence of trifluoroborate moieties, which enhance its stability and reactivity in various chemical environments. This stability makes it a suitable candidate for use in synthetic organic chemistry, particularly in cross-coupling reactions.

This compound acts as a versatile reagent in several chemical transformations, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing various biologically active compounds. The compound's ability to function under oxidative conditions without degradation of the boron functionality is particularly noteworthy .

Therapeutic Applications

Recent studies have highlighted the potential of this compound in pharmaceutical applications:

- Inhibition of KRAS Mutations : Research indicates that compounds similar to this compound exhibit inhibitory activity against the KRAS G12D mutation, a common mutation in pancreatic cancer. These compounds may serve as a basis for developing targeted therapies for cancers associated with KRAS mutations .

- Tyrosine Kinase Inhibition : Certain derivatives of boron compounds have shown promise as tyrosine kinase inhibitors, which are vital for treating various malignancies. The modulation of kinase activity can lead to reduced tumor growth and improved patient outcomes .

Case Studies

- Suzuki-Miyaura Coupling Reactions :

- Antitumor Activity :

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trifluoro(propyl)boranuide, and how can purity be maximized?

- Methodological Answer :

- Step 1 : Start with propylboronic acid or propylboronate esters as precursors. React with trifluoroborane (BF₃) in an anhydrous solvent (e.g., THF or diethyl ether) under inert conditions .

- Step 2 : Perform anion exchange using potassium fluoride (KF) to substitute the boron-bound fluoride with potassium, ensuring stoichiometric excess of KF to drive the reaction .

- Purity Optimization : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate). Monitor purity via ¹⁹F NMR (δ ~ -135 to -145 ppm for B-F₃) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Expect a quartet (J = ~30 Hz) centered at δ 3–5 ppm due to coupling with three fluorine atoms .

- ¹⁹F NMR : A single peak near -140 ppm confirms trifluoroborate symmetry .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M⁻]⁻ ions (e.g., m/z ~190 for C₃H₆BF₃K⁻) .

- X-ray Diffraction : For crystalline samples, analyze B-F bond lengths (typically 1.36–1.40 Å) and K⁺ coordination geometry .

Q. How does storage condition affect the stability of this compound?

- Methodological Answer :

- Stability Data :

| Condition | Decomposition Rate | Key Degradation Products |

|---|---|---|

| Dry N₂, -20°C | <2% over 6 months | None detected |

| Humid air, 25°C | 15% over 1 week | Boric acid, propylboronic acid |

- Recommendations : Store in sealed, argon-flushed containers with desiccants (e.g., molecular sieves). Avoid exposure to protic solvents or acidic vapors .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Transmetalation Step : The propyl group transfers to palladium via a four-membered transition state. Computational studies (DFT) suggest a ΔG‡ of ~18 kcal/mol for this step .

- Role of K⁺ : Potassium ions stabilize the trifluoroborate anion, reducing side reactions (e.g., proto-deboronation). Use non-polar solvents (toluene) to enhance K⁺ coordination .

- Experimental Validation : Compare reaction yields with/without crown ethers (e.g., 18-crown-6) to isolate K⁺ effects .

Q. How can computational modeling (e.g., DFT) predict the electronic structure and ligand properties of this compound?

- Methodological Answer :

- DFT Parameters : Use B3LYP/6-311++G(d,p) basis set to calculate partial charges (B: +0.35, F: -0.28) and HOMO/LUMO gaps (~5.2 eV) .

- Ligand Strength : Compare Mayer bond orders (B-C: ~0.95) to other borates (e.g., aryltrifluoroborates) to assess donor capacity .

- Validation : Correlate computational data with experimental IR (B-F stretches: 1100–1200 cm⁻¹) and cyclic voltammetry (redox potentials) .

Q. How should researchers resolve contradictions in reported stability data for this compound?

- Methodological Answer :

- Case Study : If one study reports decomposition in THF (25°C) while another claims stability:

- Variable Control : Test purity of starting materials (e.g., residual KF or BF₃ affects stability) .

- Advanced Analytics : Use TGA-MS to detect volatile byproducts (e.g., HF release at >150°C) .

- Replicate Conditions : Ensure identical humidity levels (<5% RH) and oxygen content (<1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.